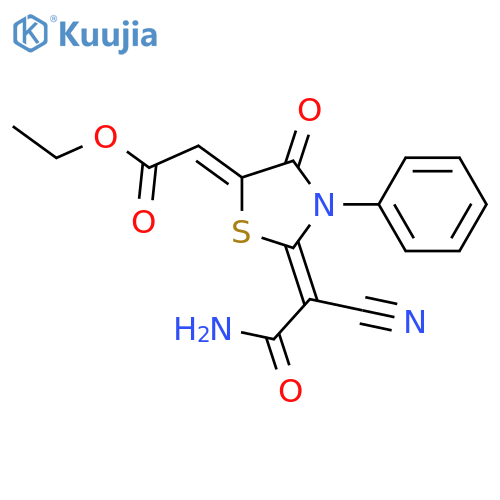

Cas no 799810-07-4 (ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate)

799810-07-4 structure

商品名:ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate

CAS番号:799810-07-4

MF:C16H13N3O4S

メガワット:343.357122182846

CID:5446194

ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate 化学的及び物理的性質

名前と識別子

-

- (Z)-ethyl 2-((E)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

- ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate

-

- インチ: 1S/C16H13N3O4S/c1-2-23-13(20)8-12-15(22)19(10-6-4-3-5-7-10)16(24-12)11(9-17)14(18)21/h3-8H,2H2,1H3,(H2,18,21)

- InChIKey: MMFAXHKSHVHXKS-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C=C1SC(=C(C#N)C(N)=O)N(C2=CC=CC=C2)C1=O

ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3077-0133-3mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-4mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 4mg |

$66.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-25mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 25mg |

$109.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-20μmol |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 20μl |

$79.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-2mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 2mg |

$59.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-15mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 15mg |

$89.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-40mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 40mg |

$140.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-5mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 5mg |

$69.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-1mg |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 1mg |

$54.0 | 2023-04-28 | |

| Life Chemicals | F3077-0133-5μmol |

ethyl 2-[(2Z,5E)-2-[carbamoyl(cyano)methylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |

799810-07-4 | 90%+ | 5μl |

$63.0 | 2023-04-28 |

ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

799810-07-4 (ethyl 2-(2Z,5E)-2-carbamoyl(cyano)methylidene-4-oxo-3-phenyl-1,3-thiazolidin-5-ylideneacetate) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量